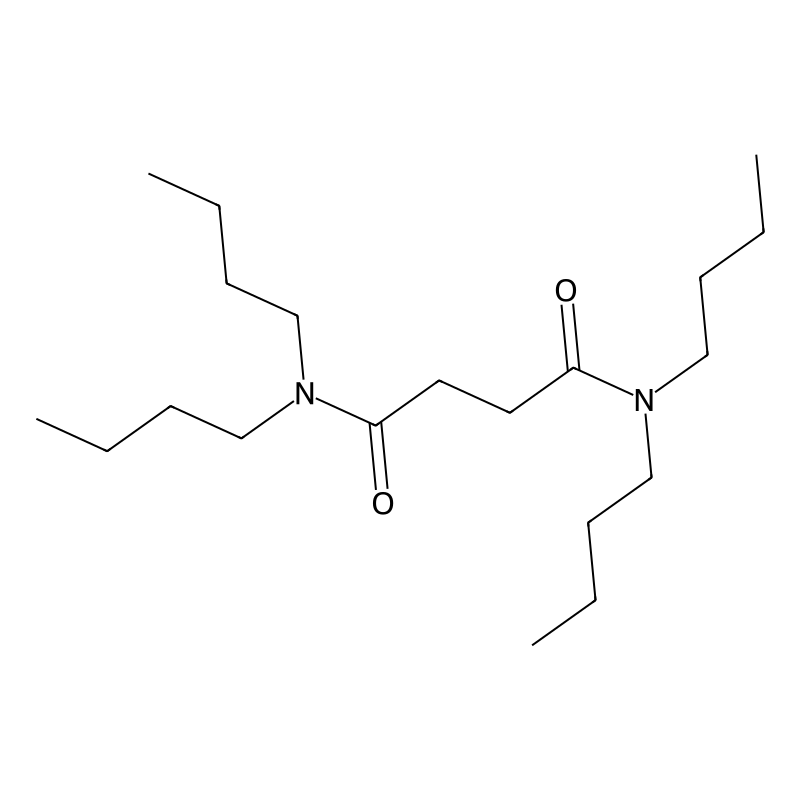N,N,N',N'-tetrabutylbutanediamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N,N,N',N'-tetrabutylbutanediamide is a synthetic compound characterized by its unique structure, which consists of two butyl groups attached to a butanediamide backbone. Its chemical formula can be denoted as . The compound features a central butanediamide moiety, which is a derivative of butanediamine, modified by the addition of four butyl groups. This structure contributes to its solubility and potential utility in various applications, particularly in organic synthesis and material science.
- Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield butanediamine and butanol.
- Acylation: The amine groups can react with acyl chlorides or anhydrides, leading to the formation of more complex amides.
- Coordination Chemistry: The diamine structure allows it to act as a bidentate ligand in coordination complexes with transition metals, potentially influencing their catalytic properties.
The synthesis of N,N,N',N'-tetrabutylbutanediamide typically involves several steps:
- Synthesis of Butanediamine: Starting from commercially available precursors, butanediamine can be synthesized through reductive amination or other methods.
- Alkylation: The butanediamine is then alkylated using butyl halides (such as butyl bromide) in the presence of a base (e.g., sodium hydride) to introduce the butyl groups.
- Formation of Amide Bonds: Finally, the resulting diamine undergoes acylation with an appropriate acid chloride to yield N,N,N',N'-tetrabutylbutanediamide.
This multi-step synthesis allows for precise control over the final product's purity and yield.
N,N,N',N'-tetrabutylbutanediamide has several potential applications:
- Ligands in Coordination Chemistry: Due to its ability to coordinate with metal ions, it can be used in catalysis and materials science.
- Surfactants: Its amphiphilic nature may allow it to function as a surfactant in various formulations.
- Pharmaceuticals: Potential use in drug formulation due to its solubility properties and possible biological activity.
Interaction studies involving N,N,N',N'-tetrabutylbutanediamide typically focus on its behavior in coordination complexes. Research suggests that compounds with similar structures can effectively stabilize metal ions in solution, enhancing their reactivity and selectivity in catalytic processes. Detailed studies would be necessary to fully understand the interaction dynamics between this compound and various metal ions.
Several compounds share structural similarities with N,N,N',N'-tetrabutylbutanediamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,4-Butanediamine | Simple diamine structure without bulky substituents. | |
| N,N-Diethylbutanediamine | Contains ethyl groups; less hydrophobic than tetrabutyl derivative. | |
| N,N,N',N'-Tetramethylbutanediamide | Methyl groups provide different steric and electronic properties. |
These comparisons illustrate that while N,N,N',N'-tetrabutylbutanediamide shares characteristics with other diamines and amides, its unique tetrabutyl substitution imparts distinct solubility and reactivity profiles suitable for specialized applications.








